CB2R probe 1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C36H42N4O4 |

|---|---|

Molekulargewicht |

594.7 g/mol |

IUPAC-Name |

N-(1-adamantyl)-1-[6-[5-(dimethylamino)-1,3-dioxoisoindol-2-yl]hexyl]-4-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C36H42N4O4/c1-38(2)26-11-12-27-29(18-26)35(44)40(34(27)43)14-8-4-3-7-13-39-22-30(32(41)28-9-5-6-10-31(28)39)33(42)37-36-19-23-15-24(20-36)17-25(16-23)21-36/h5-6,9-12,18,22-25H,3-4,7-8,13-17,19-21H2,1-2H3,(H,37,42) |

InChI-Schlüssel |

LEAGPELVKSZWJR-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)CCCCCCN3C=C(C(=O)C4=CC=CC=C43)C(=O)NC56CC7CC(C5)CC(C7)C6 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of CB2R Probe 1

This technical guide provides an in-depth overview of the mechanism of action of cannabinoid type 2 receptor (CB2R) probes, with a primary focus on the well-characterized photoaffinity probe LEI-121, often referred to as Probe 1 in foundational studies. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key molecular interactions and pathways.

Introduction to CB2R and Chemical Probes

The cannabinoid receptor type 2 (CB2R) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells.[1][2] Its role in modulating inflammatory responses has made it a significant therapeutic target for various conditions, including inflammatory disorders, pain, and neurodegenerative diseases, without the psychoactive side effects associated with the CB1 receptor.[1][3] Chemical probes are essential tools for studying the cellular function, localization, and occupancy of CB2R, aiding in the drug discovery process.[1][4]

This guide focuses on "CB2R Probe 1" (LEI-121), a first-in-class selective photoaffinity probe for CB2R.[1][3] LEI-121 is a bifunctional molecule designed to covalently bind to the receptor upon photoactivation, enabling robust detection and characterization.[3] It contains a photoactivatable diazirine group for cross-linking and an alkyne handle for bio-orthogonal "click" chemistry, allowing for the attachment of reporter tags like fluorophores or biotin.[3]

Pharmacological Profile of this compound (LEI-121)

The pharmacological activity of LEI-121 has been characterized through various in vitro assays, revealing its binding affinity and functional effects on the CB2R signaling pathway.

2.1. Binding Affinity and Selectivity

LEI-121 demonstrates high affinity for the human CB2 receptor (hCB2R) and significant selectivity over the human CB1 receptor (hCB1R).[3] Its binding properties have been determined using radioligand displacement assays.

| Compound | hCB2R pKi | hCB1R pKi | Selectivity (CB1/CB2) | Reference |

| LEI-121 (Probe 1) | 7.2 ± 0.4 | < 5 | > 100-fold | [3] |

| LEI-101 (precursor) | 7.5 ± 0.1 | - | - | [3] |

| Probe 2 (agonist) | 7.89 ± 0.13 | < 5 (at 1µM) | 77-fold | [1] |

2.2. Functional Activity

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. LEI-121 has been shown to be an inverse agonist, meaning it reduces the constitutive activity of the CB2R. This is in contrast to its precursor, LEI-101, which is a partial agonist.[3]

| Compound | Assay Type | Metric | Value | Functional Classification | Reference |

| LEI-121 (Probe 1) | G protein activation ([35S]GTPγS) | Emax | -30% | Inverse Agonist | [1] |

| LEI-121 (Probe 1) | β-arrestin recruitment | - | No activation | Inverse Agonist | [3] |

| LEI-101 | G protein activation ([35S]GTPγS) | - | Partial Agonist | Partial Agonist | [3] |

| LEI-101 | β-arrestin recruitment | - | Partial Agonist | Partial Agonist | [3] |

| Probe 2 | G protein activation ([35S]GTPγS) | pEC50 | 8.56 ± 0.56 | Partial Agonist | [1] |

| Probe 2 | G protein activation ([35S]GTPγS) | Emax | 58% ± 4 | Partial Agonist | [1] |

Mechanism of Action: Signaling Pathways

As a member of the GPCR family, CB2R primarily couples to inhibitory G proteins (Gαi/o).[5] The binding of an inverse agonist like LEI-121 stabilizes an inactive conformation of the receptor, leading to a reduction in basal signaling activity.[1]

The canonical signaling pathway for CB2R involves:

-

G Protein Coupling: Upon activation by an agonist, CB2R facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.[5]

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][5]

-

MAPK Pathway Activation: The Gβγ subunits can activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2).[2][5]

-

β-Arrestin Recruitment: Following activation, GPCRs are often phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins.[5] β-arrestin can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.

LEI-121, as an inverse agonist, suppresses the basal activity of this pathway, particularly the G protein activation and subsequent cAMP production.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound.

4.1. Radioligand Displacement Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

-

Materials:

-

Membranes from CHO cells overexpressing hCB2R.

-

Radioligand: [3H]CP-55,940 (a high-affinity CB receptor agonist).

-

Test compound: LEI-121 (Probe 1).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Non-specific binding control: A high concentration of a known CB2R ligand (e.g., 10 µM CP-55,940).

-

-

Procedure:

-

Incubate the hCB2R membranes with a fixed concentration of [3H]CP-55,940 and varying concentrations of the test compound (LEI-121).

-

Allow the reaction to reach equilibrium (e.g., 90 minutes at 30°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand) from the resulting competition curve.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.2. [35S]GTPγS Functional Assay

This assay measures G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor stimulation.

-

Materials:

-

Membranes from CHO cells overexpressing hCB2R.

-

[35S]GTPγS.

-

GDP.

-

Test compound: LEI-121 (Probe 1).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

-

Procedure:

-

Pre-incubate the hCB2R membranes with the test compound (LEI-121) at various concentrations.

-

Add a solution containing [35S]GTPγS and GDP to initiate the binding reaction.

-

Incubate for a defined period (e.g., 60 minutes at 30°C).

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [35S]GTPγS by scintillation counting.

-

For agonists, plot the stimulated binding against the compound concentration to determine EC50 and Emax. For inverse agonists like LEI-121, measure the reduction in basal [35S]GTPγS binding.

-

4.3. cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o coupling by quantifying changes in intracellular cAMP levels.

-

Materials:

-

Whole cells expressing hCB2R (e.g., CHO-hCB2R).

-

Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production).

-

Test compound: LEI-121 (Probe 1).

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Incubate the cells with the test compound at various concentrations.

-

Add forskolin to stimulate adenylyl cyclase and induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes at 37°C).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Agonists will inhibit the forskolin-induced cAMP accumulation (resulting in an IC50 value), while inverse agonists will further reduce the basal cAMP levels.

-

Photoaffinity Labeling and Target Engagement

A key feature of LEI-121 is its ability to covalently label CB2R upon UV irradiation.[3] This allows for definitive confirmation of target engagement in complex biological systems, including cell lysates and even primary immune cells.[3]

The mechanism involves:

-

Binding: LEI-121 binds to the CB2R in a reversible manner.

-

Photoactivation: Exposure to UV light (e.g., 350 nm) activates the diazirine group, which releases N2 gas and generates a highly reactive carbene intermediate.

-

Covalent Cross-linking: The carbene rapidly inserts into nearby amino acid residues of the receptor, forming a stable, covalent bond.

-

Visualization: The alkyne handle on LEI-121 can then be "clicked" to a reporter tag (e.g., Cy5-azide or biotin-azide) for visualization by in-gel fluorescence or affinity purification.[3]

Conclusion

This compound (LEI-121) is a powerful chemical tool with a well-defined mechanism of action. As a high-affinity, selective inverse agonist, it stabilizes the inactive state of the CB2R, reducing basal Gi/o protein signaling and subsequent intracellular events. Its integrated photoaffinity and bio-orthogonal functionalities provide a robust method for studying CB2R expression, occupancy, and engagement in diverse cellular contexts, making it an invaluable asset for advancing cannabinoid research and therapeutic development.

References

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: LEI-121 - A Photoaffinity Probe for CB2R

An In-Depth Technical Guide to CB2R Probe 1

For Researchers, Scientists, and Drug Development Professionals

The designation "this compound" does not refer to a single chemical entity but has been used in scientific literature to describe different pioneering molecules designed to investigate the cannabinoid type 2 receptor (CB2R). This guide provides a detailed overview of two prominent compounds referred to as "this compound": a photoaffinity probe known as LEI-121, and a fluorescent probe, compound 28, developed by Spinelli and colleagues.

LEI-121 is a first-in-class, selective bifunctional photoaffinity probe for the CB2R.[1][2] It is designed to covalently bind to the receptor upon photoactivation, enabling researchers to study receptor expression, ligand engagement, and receptor trafficking.[1][2] Functionally, LEI-121 acts as an inverse agonist.[3]

Quantitative Data

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (pKi) | 7.2 ± 0.4 | Human | Radioligand displacement assay ([³H]-CP55940) | --INVALID-LINK-- |

| Functional Activity (pIC50) | 7.5 ± 0.1 | Human | [³⁵S]GTPγS functional assay | --INVALID-LINK-- |

| Selectivity | >1000-fold for CB2R over CB1R | Human | Radioligand displacement assay | --INVALID-LINK-- |

Mechanism of Action

LEI-121 possesses two key functional groups: a photoactivatable diazirine and an alkyne handle.[1] Upon exposure to UV light (λ = 350 nm), the diazirine group forms a reactive carbene that covalently crosslinks with the CB2R in the binding pocket.[1] The alkyne handle allows for the subsequent attachment of reporter molecules, such as fluorophores (e.g., Cy5-azide) or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1] This two-step labeling process enables the visualization and isolation of the CB2R.[1]

Experimental Protocols

1. Photoaffinity Labeling of CB2R in Cell Membranes:

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells overexpressing human CB2R (CB2R-HEK293) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified 5% CO₂ atmosphere. Cell membranes are prepared by homogenization and centrifugation.

-

Probe Incubation: CB2R-containing cell membranes are incubated with LEI-121 at a final concentration of 100 nM in the dark for 30 minutes at room temperature.

-

UV Irradiation: The membrane-probe mixture is irradiated with UV light at 350 nm for 15 minutes on ice to induce covalent crosslinking.

-

Click Chemistry: The photo-crosslinked membranes are then subjected to a click reaction with a fluorescent azide (B81097) (e.g., Cy5-N₃) in the presence of a copper(I) catalyst to attach the fluorescent tag.

-

Analysis: The labeled proteins are separated by SDS-PAGE, and the fluorescently tagged CB2R is visualized using an appropriate fluorescence scanner.

2. Flow Cytometry Analysis of CB2R Expression in Human PBMCs:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Probe Incubation: PBMCs are incubated with LEI-121 (100 nM) for 30 minutes at 37°C.

-

Photo-crosslinking: The cells are irradiated with UV light (350 nm) for 15 minutes on ice.

-

Click Reaction: A click reaction is performed with a fluorescent azide to label the CB2R.

-

Staining and Analysis: Cells are then stained with antibodies against cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells, CD14 for monocytes) and analyzed by flow cytometry to quantify CB2R expression in different immune cell populations.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Workflow for using LEI-121 to label and detect CB2R.

Caption: Simplified signaling pathway for a CB2R inverse agonist like LEI-121.

Part 2: Compound 28 - A Fluorescent Ligand for CB2R

Compound 28, developed by Spinelli et al., is a fluorescent ligand designed for the detection and quantification of CB2R in vitro.[4] It offers a non-radioactive alternative for studying CB2R expression in various cell lines.[4]

Quantitative Data

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | 130 nM | Human | Radioligand displacement assay | --INVALID-LINK-- |

| Selectivity | No affinity for CB1R | Human | Radioligand displacement assay | --INVALID-LINK-- |

| Fluorescence Excitation | ~450 nm | - | Spectrophotometry | --INVALID-LINK-- |

| Fluorescence Emission | ~550 nm | - | Spectrophotometry | --INVALID-LINK-- |

Mechanism of Action

Compound 28 is a reversible fluorescent ligand. It consists of a CB2R-selective pharmacophore (N-adamantyl-4-oxo-1,4-dihydroquinoline-3-carboxamide) linked to a 4-dimethylaminophthalimide (4-DMAP) fluorophore via a polymethylene chain.[4] It binds non-covalently to the CB2R, and its fluorescence allows for the direct detection and quantification of the receptor.

Experimental Protocols

1. Saturation Binding Assay using Flow Cytometry:

-

Cell Culture: CB2R-HEK293 cells are cultured as described for LEI-121.

-

Incubation: Cells are incubated with increasing concentrations of Compound 28 (e.g., 0-500 nM) for 1 hour at 4°C to reach equilibrium.

-

Washing: Cells are washed with cold phosphate-buffered saline (PBS) to remove unbound probe.

-

Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. Non-specific binding is determined by co-incubation with a high concentration of a non-fluorescent CB2R ligand (e.g., 10 µM GW405833).

2. Competitive Binding Assay using Fluorescence Microscopy:

-

Cell Culture and Seeding: CB2R-HEK293 cells are seeded on glass coverslips and allowed to adhere overnight.

-

Competition: Cells are pre-incubated with a non-fluorescent competitor (e.g., WIN55,212-2) at various concentrations for 30 minutes at 37°C.

-

Probe Incubation: Compound 28 is then added at a fixed concentration (e.g., 100 nM) and incubated for another hour.

-

Washing and Fixation: Cells are washed with PBS and may be fixed with 4% paraformaldehyde.

-

Imaging: The fluorescence signal from the cells is visualized and quantified using a fluorescence microscope.

Experimental Workflow and Logical Relationship Diagrams

Caption: Workflow for a saturation binding assay using Compound 28 and flow cytometry.

Caption: Overview of canonical signaling pathways activated by CB2R agonists.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective Photoaffinity Probe That Enables Assessment of Cannabinoid CB2 Receptor Expression and Ligand Engagement in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of fluorescent ligands for the detection of cannabinoid type 2 receptor (CB2R) - PubMed [pubmed.ncbi.nlm.nih.gov]

CB2R probe 1 discovery and development

An In-depth Technical Guide to the Discovery and Development of Probes for the Cannabinoid Type 2 Receptor (CB2R)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cannabinoid type 2 receptor (CB2R) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a variety of pathologies, including inflammatory disorders, pain, and cancer.[1][2] Unlike the cannabinoid type 1 receptor (CB1R), which is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, CB2R is predominantly found in the immune system.[3] This differential expression profile makes selective CB2R agonists attractive candidates for drug development, as they are less likely to produce the neuropsychotropic side effects associated with CB1R activation.[1] To facilitate the study of CB2R localization, signaling, and drug engagement, a variety of chemical probes have been developed. This guide provides a technical overview of the discovery and development of key CB2R probes, with a focus on their chemical design, experimental characterization, and applications.

Probe Design and Synthesis

The development of selective and potent CB2R probes often begins with a known CB2R ligand scaffold, which is then modified to incorporate a reporter group, such as a fluorophore or a photoreactive moiety.[1][4] A common strategy involves a structure-based reverse design approach, starting with a preclinically validated high-affinity ligand.[1]

For instance, the photoaffinity probe LEI-121 is based on a 5-fluoropyridin-2-yl-benzyl-imidazolidine-2,4-dione scaffold.[5] This core structure was functionalized with a diazirine group for photo-induced covalent binding to the receptor and an alkyne handle for subsequent "click" chemistry-based attachment of a reporter molecule like a fluorophore.[5][6] This two-step approach prevents the bulky fluorophore from interfering with ligand binding.[5]

Another example is the near-infrared (NIR) fluorescent probe NIR760-mbc94 , which was developed for in vivo inflammation imaging.[7][8] The design of such probes often involves conjugating a CB2R-targeting small molecule to a NIR fluorophore to achieve deep tissue penetration for imaging.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for representative CB2R probes.

| Probe | Receptor | Binding Affinity (Ki or pKi) | Functional Activity (EC50 or pEC50) | Efficacy (Emax) | Reference(s) |

| LEI-121 (Probe 1) | hCB2R | pKi = 7.89 ± 0.13 | pEC50 = 8.56 ± 0.56 (partial agonist) | 58% ± 4% | [5] |

| hCB1R | < 50% displacement at 1 µM | - | - | [5] | |

| Probe 22 (Cy5-labeled) | hCB2R | pKi = 6.2 ± 0.6 | pEC50 = 5.3 ± 0.1 (inverse agonist) | -63% ± 6% | [4] |

| hCB1R | Selective over CB1R | - | - | [4] | |

| NIR760-mbc94 | mCB2R | Kd = 26.9 nM | - | - | [9] |

| vodo-C1 | hCB2R | Ki = 1 µM | EC50 = 8 µM (full agonist) | - | [2] |

Experimental Protocols

Detailed methodologies are crucial for the characterization of CB2R probes. Key experimental protocols are outlined below.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a probe for the receptor.

-

Objective: To determine the inhibition constant (Ki) of the test compound.

-

Materials:

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[11]

-

Allow the binding to reach equilibrium.

-

Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

[35S]GTPγS Functional Assay

This assay measures the G protein activation upon receptor agonism.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist probe.

-

Materials:

-

Membranes from cells expressing the receptor of interest.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Agonist probe at various concentrations.

-

-

Procedure:

-

Incubate the cell membranes with the agonist probe, [35S]GTPγS, and GDP.

-

Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separate the membrane-bound [35S]GTPγS.

-

Quantify the amount of bound [35S]GTPγS by scintillation counting.

-

Plot the specific binding of [35S]GTPγS against the logarithm of the agonist concentration to determine EC50 and Emax values.[5]

-

In Vitro and In Vivo Imaging

Fluorescent probes are used to visualize receptor expression and localization.

-

Objective: To visualize CB2R in cells and in animal models.

-

In Vitro (Fluorescence Microscopy):

-

Culture cells known to express CB2R (e.g., RAW264.7 macrophages).[7]

-

Incubate the cells with the fluorescent probe (e.g., NIR760-mbc94).

-

For competition studies, pre-incubate a set of cells with a known CB2R ligand (e.g., SR144528) before adding the fluorescent probe.[7]

-

Wash the cells to remove the unbound probe.

-

Image the cells using a fluorescence microscope with appropriate excitation and emission filters.

-

-

In Vivo (Inflammation Model):

-

Induce inflammation in a mouse model (e.g., Complete Freund's Adjuvant (CFA)-induced paw inflammation).[7][8]

-

Administer the NIR fluorescent probe (e.g., NIR760-mbc94) intravenously.[7]

-

At various time points post-injection, image the animal using an in vivo imaging system.

-

To confirm specificity, a blocking study can be performed by pre-administering a non-fluorescent CB2R ligand.[7]

-

After in vivo imaging, organs and tissues can be harvested for ex vivo imaging to confirm probe distribution.[8]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CB2R signaling pathway and a typical experimental workflow for probe characterization.

Caption: Canonical CB2R signaling pathway upon agonist binding.

Caption: Experimental workflow for CB2R probe characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and development of macrocyclic peptide modulators of the cannabinoid 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. Selective Photoaffinity Probe That Enables Assessment of Cannabinoid CB2 Receptor Expression and Ligand Engagement in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo inflammation imaging using a CB2R-targeted near infrared fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. air.unimi.it [air.unimi.it]

An In-depth Technical Guide to a Cannabinoid Receptor 2 (CB2R) Probe: Structure, Synthesis, and Biological Activity

This technical guide provides a comprehensive overview of a selective Cannabinoid Receptor 2 (CB2R) probe, focusing on its chemical structure, synthetic route, and pharmacological properties. The information presented is intended for researchers, scientists, and professionals in the field of drug development and cannabinoid receptor research. The featured probe is a member of the 1,8-naphthyridin-2(1H)-one-3-carboxamide series, which has been identified as a promising scaffold for developing potent and selective CB2R ligands.[1][2][3]

Chemical Structure

The core structure of the selected CB2R probe belongs to the 1,8-naphthyridin-2(1H)-one-3-carboxamide class. These compounds have been extensively studied for their high affinity and selectivity for the CB2 receptor.[1][2] The specific probe detailed here features key substituents that contribute to its pharmacological profile.

Caption: General chemical structure of the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold.

For a specific example from this series, compound 17 , the substituents are:

-

R¹ : p-fluorobenzyl

-

R² : 4-methylcyclohexyl

Synthesis

The synthesis of the 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives generally follows a multi-step process. A representative synthetic workflow is outlined below.

Caption: General synthetic workflow for 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives.

A detailed experimental protocol for a representative compound from this series is as follows, based on published literature.

-

N1-Alkylation: To a solution of the starting 1,8-naphthyridine-3-carboxamide in anhydrous dimethylformamide (DMF), cesium carbonate (Cs₂CO₃) is added. The appropriate halogenated reagent (e.g., p-fluorobenzyl bromide for R¹) is then added, and the reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a set duration (e.g., 12 hours).

-

Work-up and Purification: After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by chromatography to yield the desired N-substituted naphthyridinone intermediate.

-

Further Modification (if required): If the R² group is not already in place, further synthetic steps such as amide coupling would be performed on the N-substituted intermediate.

Quantitative Data

The following table summarizes the binding affinities and selectivity of representative compounds from the 1,8-naphthyridin-2(1H)-one-3-carboxamide series for the human CB1 and CB2 receptors.

| Compound | R¹ Substituent | R² Substituent | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |

| A2 | p-fluorobenzyl | 4-methylcyclohexyl | >10000 | 0.90 | >11111 |

| 1 | n-butyl | 4-methylcyclohexyl | 200 | 0.90 | 222 |

| 2 | n-pentyl | 4-methylcyclohexyl | 1000 | 0.45 | 2222 |

| 17 | p-fluorobenzyl | 4-methylcyclohexyl | 96 | 0.18 | 534 |

| 18 | p-fluorobenzyl | 4-methylcyclohexyl | 2200 | 0.20 | 11000 |

| 23 | morpholinoethyl | 4-methylcyclohexyl | >10000 | 1.10 | >9090 |

Data represent mean values from at least three separate experiments performed in duplicate.

Signaling Pathway and Functional Activity

CB2R is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Activation of CB2R typically leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Additionally, CB2R activation can modulate other signaling pathways, such as the ERK1/2 pathway, and can trigger β-arrestin2 recruitment.

Caption: Simplified signaling pathways associated with CB2R activation.

The functional activity of these probes is often assessed using a forskolin-stimulated cAMP assay.

-

Cell Culture: Cells expressing the human CB2 receptor (e.g., HEK-293 or U2OS cells) are cultured under standard conditions.

-

Assay Procedure: Cells are incubated with the test compound at various concentrations for a defined period.

-

Stimulation: Forskolin, a potent activator of adenylyl cyclase, is added to stimulate cAMP production.

-

Measurement: The intracellular cAMP levels are then measured using a suitable assay kit (e.g., a competitive immunoassay).

-

Data Analysis: The ability of the compound to inhibit forskolin-induced cAMP accumulation is determined, and concentration-response curves are generated to calculate EC₅₀ or IC₅₀ values.

-

Cell Line: A cell line co-expressing CB2R and a β-arrestin2-reporter fusion protein (e.g., β-arr2/GFP) is used.

-

Treatment: Cells are treated with the test compound.

-

Imaging: The translocation of the β-arrestin2-reporter from the cytoplasm to the cell membrane upon receptor activation is visualized and quantified using high-content imaging or a similar technique.

-

Analysis: The extent of β-arrestin2 recruitment is measured to determine the agonist or antagonist properties of the compound at this specific signaling branch.

This technical guide provides a foundational understanding of a specific class of CB2R probes. For more detailed information, including extensive structure-activity relationships and molecular modeling studies, readers are encouraged to consult the cited scientific literature.

References

The Role of CB2R Probes in Cellular Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cannabinoid Receptor 2 (CB2R), a G-protein coupled receptor (GPCR), is a pivotal component of the endocannabinoid system. Predominantly expressed in immune cells, its role in modulating inflammatory responses and its potential as a therapeutic target for a variety of pathologies—including neurodegenerative diseases, pain, and cancer—is of significant interest to the scientific community. The development of selective CB2R probes has become indispensable for elucidating its function, expression, and signaling pathways within the cellular environment. This technical guide provides an in-depth overview of the function and application of CB2R probes, with a focus on quantitative data, experimental protocols, and visual representations of key cellular processes.

Core Function of CB2R Probes in Cellular Applications

CB2R probes are specialized molecules designed to bind with high affinity and selectivity to the CB2 receptor. Their primary function is to enable the detection, visualization, and quantification of CB2R in various experimental settings. These probes are often fluorescently labeled or possess functionalities that allow for subsequent tagging, providing a powerful toolkit for researchers.

Key applications of CB2R probes in cellular studies include:

-

Visualization of Receptor Expression and Localization: Fluorescently tagged probes allow for the direct observation of CB2R expression levels and their subcellular distribution in both fixed and living cells using techniques like confocal microscopy and flow cytometry.[1][2][3]

-

Target Engagement and Occupancy Studies: Probes can be used to confirm that a therapeutic drug candidate is binding to its intended target (CB2R) within a cellular context. This is crucial for validating the mechanism of action of new drugs.[1][4]

-

Investigation of Receptor Signaling Pathways: By observing the effects of probe binding, researchers can dissect the downstream signaling cascades initiated by CB2R activation or inhibition, including G-protein dependent and β-arrestin mediated pathways.[5][6]

-

High-Throughput Screening: Fluorescent probes are amenable to high-throughput screening assays, such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET), to identify and characterize new ligands for CB2R.[7][8]

Quantitative Data on Select CB2R Probes

The efficacy of a CB2R probe is determined by its binding affinity (Ki or Kd) and selectivity for CB2R over other receptors, particularly the closely related CB1R. The following tables summarize quantitative data for several notable CB2R probes.

| Probe Name | Probe Type | Fluorophore | hCB2R Affinity (Ki/Kd) | hCB1R Affinity (Ki/Kd) | Selectivity (CB1/CB2) | Reference |

| LEI-121 | Photoaffinity | Alkyne (for click chemistry) | pKi = 7.89 ± 0.13 | <50% displacement at 1 µM | >77-fold | [9][10] |

| NIR760-XLP6 | Near-Infrared Fluorescent | NIR760 | Kd = 169.1 nM | - | Preferential for CB2R | [2][11] |

| Compound 22 | Fluorescent | Cy5 | pKi = 6.2 ± 0.6 | - | Selective over CB1R | [12] |

| Cy5-containing (18) | Fluorescent | Cy5 | Ki = 41.8 ± 4.5 nM | Ki = 5857 ± 1265 nM | 131-fold | [2] |

| 8-SiR | Fluorescent | Silicon-rhodamine | - | - | High | [8] |

| ZW760-mbc94 | Zwitterionic Near-Infrared Fluorescent | ZW760 | - | - | Improved specificity | [13] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Experimental Protocols

Detailed methodologies are critical for the successful application of CB2R probes. Below are representative protocols for key experiments.

Photoaffinity-Based Protein Profiling (pAfBPP) with LEI-121

This protocol enables the covalent labeling and subsequent visualization of CB2R.

Objective: To covalently label and visualize CB2R in cell membranes.

Materials:

-

Membrane preparations from hCB2R-overexpressing CHO cells

-

LEI-121 photoaffinity probe

-

UV lamp (λ = 350 nm)

-

Copper(I)-catalyzed click chemistry reagents (e.g., Cy5-N3, sodium ascorbate, CuSO4, THPTA)

-

SDS-PAGE reagents

-

In-gel fluorescence scanner

Procedure:

-

Incubate the membrane preparations with LEI-121 in an appropriate buffer.

-

To demonstrate specificity, pre-incubate a control sample with a known CB2R ligand (e.g., CP55940 or SR144528) before adding LEI-121.

-

Expose the samples to UV light (350 nm) to induce covalent cross-linking of the probe to the receptor.

-

Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction by adding the fluorescent azide (B81097) (e.g., Cy5-N3) and the catalyst mixture. This will attach the fluorophore to the alkyne handle of LEI-121.

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the fluorescently labeled CB2R using an in-gel fluorescence scanner.[1][9]

Flow Cytometry for CB2R Expression and Target Engagement

This protocol allows for the quantification of CB2R expression on the cell surface and can be adapted to measure target engagement.

Objective: To quantify cell surface CB2R expression and assess ligand competition.

Materials:

-

Live cells (e.g., HL-60 cells or primary human immune cells)

-

Fluorescent CB2R probe (e.g., a Cy5-labeled probe)

-

Competing non-fluorescent CB2R ligands (for target engagement)

-

Flow cytometer

-

FACS buffer (e.g., PBS with 1% BSA)

Procedure:

-

Harvest and wash the cells, then resuspend in FACS buffer.

-

For target engagement, pre-incubate a portion of the cells with a competing ligand.

-

Add the fluorescent CB2R probe to the cell suspension and incubate on ice, protected from light.

-

Wash the cells to remove unbound probe.

-

Resuspend the cells in FACS buffer and analyze on a flow cytometer.

-

A decrease in mean fluorescence intensity in the presence of a competing ligand indicates specific binding to CB2R.[1][14][15]

Confocal Microscopy for Live-Cell Imaging

This protocol enables the visualization of CB2R localization and trafficking in real-time.

Objective: To visualize the subcellular localization and dynamics of CB2R in living cells.

Materials:

-

Live cells cultured in imaging-compatible dishes (e.g., glass-bottom dishes)

-

Cell-permeable fluorescent CB2R probe (e.g., 8-SiR)

-

Confocal microscope with appropriate lasers and filters

-

Live-cell imaging buffer

Procedure:

-

Culture cells to an appropriate confluency on imaging dishes.

-

Replace the culture medium with live-cell imaging buffer.

-

Add the fluorescent CB2R probe to the cells and incubate.

-

For competition experiments, co-incubate with a non-fluorescent CB2R ligand.

-

Acquire images using a confocal microscope. Time-lapse imaging can be performed to observe receptor internalization and trafficking.[3][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key CB2R signaling pathways and a typical experimental workflow for probe-based analysis.

Caption: CB2R G-protein signaling pathway.

Caption: CB2R β-arrestin signaling pathway.

Caption: Experimental workflow using CB2R probes.

Conclusion

The development of high-affinity, selective CB2R probes has revolutionized the study of this important therapeutic target. These chemical tools provide unprecedented opportunities to visualize and quantify CB2R in its native cellular environment, to confirm drug-target engagement, and to unravel the complexities of its signaling pathways. As probe development continues to advance, with improvements in brightness, stability, and specificity, we can anticipate even deeper insights into the role of CB2R in health and disease, ultimately accelerating the discovery of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visualization of membrane localization and the functional state of CB2R pools using matched agonist and inverse agonist probe pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Photoaffinity Probe That Enables Assessment of Cannabinoid CB2 Receptor Expression and Ligand Engagement in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 11. A novel near-infrared fluorescence imaging probe that preferentially binds to cannabinoid receptors CB2R over CB1R - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Targeted zwitterionic near infrared fluorescent probe for improved imaging of type 2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Differential Expression of Intracellular and Extracellular CB2 Cannabinoid Receptor Protein by Human Peripheral Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacological Properties of CB2R Probe 1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CB2R Probe 1 is a fluorescent ligand designed for the specific interrogation of the cannabinoid type 2 receptor (CB2R). Structurally, it is based on an N-adamantyl-4-oxo-1,4-dihydroquinoline-3-carboxamide core, a scaffold known for its affinity to CB2R. This core is covalently linked via a hexamethylene spacer to the fluorophore 4-(N,N-dimethylamino)phthalimide (4-DMAP), enabling its use in fluorescence-based applications. Pharmacologically, this compound exhibits a moderate binding affinity for human CB2R and is characterized by its high selectivity over the cannabinoid type 1 receptor (CB1R). This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its binding characteristics and the experimental methodologies used for its characterization.

Core Pharmacological Properties

The pharmacological profile of this compound has been primarily defined by its binding affinity and selectivity.

Binding Affinity

This compound demonstrates a moderate affinity for the human cannabinoid type 2 receptor. The dissociation constant (Ki) has been determined through competitive radioligand binding assays.

Selectivity Profile

A key feature of this compound is its high selectivity for CB2R over CB1R. This selectivity is crucial for minimizing off-target effects and enabling the specific study of CB2R. The probe is reported to be devoid of significant affinity for the CB1R.

Data Presentation

The quantitative pharmacological data for this compound is summarized in the table below for clarity and ease of comparison.

| Parameter | Receptor | Value | Assay Type |

| Binding Affinity (Ki) | Human CB2R | 130 nM | Radioligand Competition Binding Assay |

| Binding Affinity (Ki) | Human CB1R | >10,000 nM (reported as "devoid of affinity") | Radioligand Competition Binding Assay |

| Selectivity Ratio | (Ki CB1R / Ki CB2R) | >77 | Calculated |

Experimental Protocols

The following sections detail the methodologies employed to ascertain the pharmacological properties of this compound.

Radioligand Competition Binding Assay for CB2R and CB1R

This assay is a standard method to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the human CB2 and CB1 receptors.

Materials:

-

Membrane preparations from cells stably expressing human CB2R or CB1R.

-

Radioligand: [³H]-CP55,940 (a high-affinity cannabinoid receptor agonist).

-

This compound (test compound).

-

Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid receptor ligand (e.g., WIN 55,212-2).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

A constant concentration of [³H]-CP55,940 and a fixed amount of receptor-containing membranes are incubated in the assay buffer.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.

-

A parallel set of incubations is performed in the presence of a saturating concentration of a non-labeled ligand to determine non-specific binding.

-

The reaction mixtures are incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Functional Activity

Currently, there is no publicly available data on the functional activity of this compound (i.e., whether it acts as an agonist, antagonist, or inverse agonist). To determine its functional properties, the following experimental workflows are recommended.

cAMP Functional Assay

CB2R is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Objective: To determine if this compound modulates forskolin-stimulated cAMP production in cells expressing CB2R.

Workflow:

β-Arrestin Recruitment Assay

Ligand binding to GPCRs can also trigger the recruitment of β-arrestin proteins, which is involved in receptor desensitization and G protein-independent signaling.

Objective: To determine if this compound induces or inhibits β-arrestin recruitment to the CB2R.

Workflow:

CB2R Signaling Pathway

Upon activation by an agonist, CB2R typically initiates a signaling cascade through its coupling to Gi/o proteins. The functional consequences of this activation are context-dependent but often lead to immunomodulatory effects.

Conclusion

This compound is a valuable tool for the study of the cannabinoid type 2 receptor due to its moderate affinity and high selectivity. Its fluorescent nature makes it particularly suitable for applications such as flow cytometry and fluorescence microscopy to visualize CB2R expression and localization. Further characterization of its functional activity through cAMP and β-arrestin recruitment assays will provide a more complete understanding of its pharmacological profile and expand its utility in cannabinoid research.

The Role of the Cannabinoid Receptor 2 (CB2R) in Inflammatory Processes: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory and immunomodulatory system that plays a significant role in maintaining homeostasis. It comprises cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The two primary cannabinoid receptors identified are the Cannabinoid Receptor 1 (CB1R), predominantly found in the central nervous system, and the Cannabinoid Receptor 2 (CB2R).[1] Initially termed the "peripheral" cannabinoid receptor, CB2R is primarily expressed in immune cells, including B cells, natural killer (NK) cells, monocytes, macrophages, and T cells.[2][3][4] This distribution highlights its potential as a key regulator of immune function and inflammation, largely devoid of the psychotropic effects associated with CB1R activation.[5][6][7] This guide provides an in-depth technical overview of the core functions of CB2R in inflammatory processes, focusing on its signaling pathways, quantitative effects, and the experimental protocols used for its investigation.

Section 1: CB2R Expression and Signaling in Immune Cells

CB2R expression is highly dynamic and significantly upregulated in the context of inflammation.[2][8] Among resting immune cells, B-lymphocytes express the highest levels of CB2R, followed by NK cells, monocytes, and T-lymphocytes.[3][4] This expression can be induced upon cellular activation, positioning CB2R as a critical sensor and modulator of the inflammatory milieu.[3]

As a G-protein-coupled receptor (GPCR), CB2R primarily couples to inhibitory Gαi/o proteins.[2] Ligand binding initiates a cascade of intracellular signaling events that collectively contribute to its immunomodulatory effects.

Canonical Signaling Pathways:

-

Inhibition of Adenylyl Cyclase: The most well-characterized pathway involves the Gαi subunit inhibiting adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][6] This reduction in cAMP subsequently attenuates the activity of Protein Kinase A (PKA), a key driver of pro-inflammatory gene transcription via factors like CREB and NF-κB.[1][2]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB2R activation also stimulates various MAPK pathways, including extracellular signal-regulated kinase (ERK1/2), p38, and c-Jun N-terminal kinase (JNK).[1][2][9][10] This activation is often dependent on the Gβγ subunits of the dissociated G-protein and can have context-dependent effects, sometimes contributing to anti-inflammatory outcomes by interfering with other signaling cascades.[2][9]

-

Modulation of Intracellular Calcium: CB2R can trigger the release of intracellular calcium stores via a Gαi/o-mediated activation of Phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-triphosphate (IP₃).[2][3][9]

-

PI3K/Akt Pathway Activation: Evidence also points to CB2R-mediated activation of the PI3K/Akt survival pathway, which can influence cell fate and function during an immune response.[4]

These pathways do not operate in isolation but form a complex network that allows CB2R to finely tune the cellular response to inflammatory stimuli.

Section 2: Mechanisms of CB2R-Mediated Immunomodulation

The activation of CB2R signaling pathways translates into a predominantly anti-inflammatory phenotype. Numerous studies have demonstrated that mice lacking the CB2R exhibit an exacerbated inflammatory response, underscoring the receptor's protective role.[5][9] Key mechanisms include:

-

Inhibition of Pro-inflammatory Cytokine Production: CB2R activation consistently suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from activated immune cells like macrophages.[11][12][13] This is often mediated by the inhibition of the NF-κB and MAPK signaling pathways.[8][14]

-

Modulation of Immune Cell Migration: The ECS, through CB2R, plays a complex role in chemotaxis. While some endocannabinoids like 2-AG may promote migration, synthetic CB2R agonists have been shown to inhibit the migration of inflammatory cells to sites of injury, thereby limiting tissue damage.[3]

-

Polarization of Macrophages: CB2R activation can drive the polarization of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 phenotype.[8] This shift is critical for the resolution of inflammation and tissue repair.

-

Induction of Apoptosis: In certain contexts, CB2R agonists can induce apoptosis in activated immune cells, which serves as a mechanism to contract the immune response and prevent chronic inflammation.[14][15]

Section 3: Quantitative Effects of CB2R Modulation

The anti-inflammatory effects of CB2R activation have been quantified in numerous preclinical models. Selective CB2R agonists have shown significant efficacy in reducing inflammatory markers both in vitro and in vivo.

| Table 1: In Vitro Effects of Selective CB2R Agonists on Inflammatory Markers | ||||

| Agonist | Cell Type | Stimulant | Marker Measured | Observed Effect |

| JWH-133 | Pediatric IBD Macrophages | Endogenous | IL-6, IL-23 Release | Significant Reduction |

| JWH-133 | Pediatric IBD Macrophages | Endogenous | IL-13 Release | Significant Increase |

| GP-1a | Murine T-cells (TNF∆ARE/+) | Endogenous | IL-10 Secretion | Significant Increase |

| β-caryophyllene | Human PBMCs | LPS | TNF-α, IL-1β Expression | Significant Inhibition |

| JT11 | Human PBMCs | LPS | Phospho-ERK1/2, Phospho-NF-kB-p65 | Significant Reduction |

Note: Data synthesized from multiple sources.[12][14][16] "LPS" refers to Lipopolysaccharide; "PBMCs" refers to Peripheral Blood Mononuclear Cells; "IBD" refers to Inflammatory Bowel Disease.

| Table 2: In Vivo Efficacy of Selective CB2R Agonists in Preclinical Inflammation Models | |||

| Agonist | Animal Model | Outcome Measure | Result |

| JWH-133 | TNBS-induced Colitis (Mouse) | Macroscopic Damage Score, MPO Activity | Significant Attenuation |

| AM1241 | TNBS-induced Colitis (Mouse) | Macroscopic Damage Score, MPO Activity | Significant Attenuation |

| GP-1a | TNF∆ARE/+ Ileitis (Mouse) | Histological Score, Inflammatory Cytokines | Significant Improvement |

| β-caryophyllene | Dextran Sodium Sulfate (DSS) Colitis (Mouse) | MPO Activity, NF-κB Activation, Pro-inflammatory Cytokines | Significant Reduction |

Note: Data synthesized from multiple sources.[9][16][17] "TNBS" refers to Trinitrobenzene Sulfonic Acid; "MPO" refers to Myeloperoxidase, a marker for neutrophil infiltration.

Section 4: Key Experimental Protocols

Robust and reproducible experimental models are essential for investigating the role of CB2R in inflammation. Below are detailed methodologies for two commonly used assays.

Protocol 4.1: In Vitro Macrophage Anti-inflammatory Assay

This protocol is designed to assess the ability of a CB2R modulator to suppress pro-inflammatory cytokine production in macrophages.

-

Cell Culture:

-

Use either a murine macrophage cell line (e.g., RAW264.7) or primary human monocyte-derived macrophages (MDMs).[11]

-

Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[18] For MDMs, differentiate monocytes for 5-7 days using M-CSF.

-

-

Cell Plating and Treatment:

-

Plate cells at a density of 2-5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.

-

Pre-treat cells with the CB2R agonist (e.g., JWH-133, 1-10 µM) or vehicle control for 1-2 hours. To confirm CB2R specificity, include a group pre-treated with a CB2R antagonist (e.g., AM630 or SR144528) for 30 minutes prior to agonist addition.[17][18]

-

-

Inflammatory Stimulation:

-

Stimulate the cells with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL for 4-24 hours to induce an inflammatory response.[14]

-

-

Endpoint Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Signaling Pathway Analysis: Lyse the cells at an earlier time point (e.g., 15-60 minutes post-LPS stimulation). Analyze the phosphorylation status of key signaling proteins like p65 (NF-κB) and p38/ERK (MAPK) via Western Blotting.[14]

-

Gene Expression: Extract RNA from the cells and perform quantitative reverse-transcriptase PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes.

-

Protocol 4.2: In Vivo Carrageenan-Induced Paw Edema Model

This is a classic acute inflammation model used to screen for the anti-inflammatory activity of novel compounds.[19][20][21]

-

Animal Model:

-

Grouping and Dosing:

-

Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.), and Test Compound groups (CB2R agonist at various doses).

-

Administer the test compound or controls via the desired route (e.g., intraperitoneal, oral) 30-60 minutes prior to the inflammatory insult.

-

-

Induction of Edema:

-

Measure the basal volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw to induce localized inflammation.[22]

-

-

Measurement and Analysis:

-

Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[19]

-

Calculate the increase in paw volume (edema) for each animal by subtracting the basal volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.[19]

-

-

-

Optional Biochemical Analysis:

-

At the end of the experiment, euthanize the animals and collect the inflamed paw tissue.

-

Prepare a tissue homogenate to measure levels of myeloperoxidase (MPO) activity as an index of neutrophil infiltration, or levels of inflammatory cytokines.

-

Section 5: Therapeutic Implications and Future Directions

The extensive preclinical data supporting the anti-inflammatory role of CB2R has positioned it as a highly attractive therapeutic target for a wide range of inflammatory and autoimmune diseases.[6][9][23] These include inflammatory bowel disease (IBD), rheumatoid arthritis, neuroinflammatory conditions like multiple sclerosis, and chronic pain.[6][23]

The development of selective CB2R agonists that avoid CB1R-mediated psychoactivity is a key strategy in modern drug development.[7] Several CB2R agonists have advanced to clinical trials, aiming to translate the promising preclinical findings into effective therapies for human diseases.[23]

Future research should continue to explore the nuances of CB2R signaling, including the concept of biased agonism, where different ligands can preferentially activate certain downstream pathways over others.[2] Understanding this complexity will be crucial for designing next-generation therapeutics with enhanced efficacy and improved safety profiles.

Conclusion

The Cannabinoid Receptor 2 is a cornerstone of the endocannabinoid system's immunomodulatory function. Through its predominant expression on immune cells and its intricate signaling network, CB2R activation serves as a potent brake on inflammatory processes. It effectively reduces pro-inflammatory cytokine production, modulates immune cell trafficking, and promotes the resolution of inflammation. The wealth of quantitative data from preclinical models strongly supports its role as a viable and promising target for the development of novel anti-inflammatory therapies. Continued investigation into its complex biology will undoubtedly unlock new avenues for treating a multitude of debilitating inflammatory disorders.

References

- 1. Endocannabinoids and immune regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Emerging Role of the CB2 Cannabinoid Receptor in Immune Regulation and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 7. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Anti-Inflammatory and Pro-Autophagy Effects of the Cannabinoid Receptor CB2R: Possibility of Modulation in Type 1 Diabetes [frontiersin.org]

- 9. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. realmofcaring.org [realmofcaring.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Effects of CB2 Receptor Modulation on Macrophage Polarization in Pediatric Inflammatory Bowel Disease [mdpi.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Anti-Inflammatory Activity of a CB2 Selective Cannabinoid Receptor Agonist: Signaling and Cytokines Release in Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cannabinol - Wikipedia [en.wikipedia.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Activation of the Cannabinoid 2 Receptor (CB2) Protects Against Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cannabinoid CB2 Receptors are Involved in the Protection of RAW264.7 Macrophages Against the Oxidative Stress: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. openaccessgovernment.org [openaccessgovernment.org]

The Cannabinoid Receptor 2 (CB2R): An In-Depth Technical Guide to its Expression and Signaling in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cannabinoid receptor 2 (CB2R), a critical component of the endocannabinoid system with significant immunomodulatory functions. This document details the expression profile of CB2R across various immune cell populations, outlines experimental protocols for its detection and quantification, and elucidates the key signaling pathways activated upon its engagement. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in immunology, pharmacology, and the development of novel therapeutics targeting the endocannabinoid system.

Quantitative Expression of CB2R in Human Immune Cells

The expression of CB2R is predominantly localized to cells of the immune system, with varying levels observed across different leukocyte subpopulations. This differential expression is a key factor in determining the functional consequences of CB2R activation. The following tables summarize the relative expression of CB2R at both the mRNA and protein levels in resting human peripheral blood immune cells. It is important to note that CB2R expression can be dynamically regulated by various stimuli, such as cellular activation and inflammatory conditions.[1][2]

Relative CB2R mRNA Expression

Quantitative analysis of CNR2 gene expression reveals a distinct hierarchy among immune cell subsets.

| Immune Cell Type | Relative mRNA Expression Level | References |

| B Lymphocytes | Very High | [3][4][5] |

| Natural Killer (NK) Cells | High | [3][4] |

| Eosinophils | High | [2][5][6] |

| Monocytes | Moderate | [3][4] |

| Neutrophils | Moderate | [3][4] |

| CD8+ T Lymphocytes | Low | [3][4] |

| CD4+ T Lymphocytes | Very Low | [3][4] |

Relative CB2R Protein Expression

Flow cytometric and other protein detection methods have confirmed the expression patterns observed at the mRNA level, although with some notable distinctions, particularly regarding subcellular localization.

| Immune Cell Type | Relative Protein Expression Level | Subcellular Localization | References |

| B Lymphocytes | High | Surface and Intracellular | [7][8][9] |

| Natural Killer (NK) Cells | High | Surface | [7][8] |

| Monocytes | Moderate to High | Primarily Intracellular | [7][8][9] |

| T Lymphocytes (CD4+ & CD8+) | Low to Very Low | Primarily Intracellular | [7][8][9] |

| Neutrophils | Low | Surface | [7][8] |

Experimental Protocols for Measuring CB2R Expression

Accurate quantification of CB2R expression is crucial for understanding its role in immune function and for the development of targeted therapies. The following sections provide detailed methodologies for the three most common techniques used to assess CB2R expression.

Quantification of CNR2 mRNA by Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is a highly sensitive method for quantifying gene expression. This protocol outlines the key steps for measuring CNR2 mRNA levels in isolated immune cells.

Experimental Workflow for RT-qPCR

Caption: Workflow for quantifying CB2R mRNA expression by RT-qPCR.

Methodology:

-

Immune Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). Further purify specific immune cell subsets (e.g., B cells, T cells, monocytes) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

RNA Extraction: Extract total RNA from the isolated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

Reverse Transcription: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

-

qPCR: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for human CNR2 and a stable housekeeping gene (e.g., GAPDH or ACTB), and a qPCR master mix (e.g., SYBR Green or TaqMan).

-

Primer Design: Design primers to span an exon-exon junction to avoid amplification of any residual genomic DNA.

-

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Data Analysis: Determine the cycle threshold (Ct) for CNR2 and the reference gene. Calculate the relative expression of CNR2 using the comparative Ct (ΔΔCt) method.

Detection of CB2R Protein by Flow Cytometry

Flow cytometry is a powerful technique for analyzing protein expression on a single-cell level, allowing for the simultaneous analysis of multiple markers. This is particularly useful for assessing CB2R expression on heterogeneous cell populations like PBMCs.

Experimental Workflow for Flow Cytometry

Caption: Workflow for detecting CB2R protein by flow cytometry.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension of PBMCs or other immune cells at a concentration of 1 x 10^7 cells/mL in flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.09% sodium azide).[10]

-

Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking reagent (e.g., Fc Block) for 10-15 minutes at 4°C to reduce non-specific antibody binding.

-

Surface Staining: Add a cocktail of fluorochrome-conjugated primary antibodies against cell surface markers to identify specific immune cell populations (e.g., anti-CD19 for B cells, anti-CD3 for T cells, anti-CD14 for monocytes) and a fluorochrome-conjugated anti-human CB2R antibody.

-

Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 2 mL of flow cytometry staining buffer by centrifugation at 300-400 x g for 5 minutes.

-

Intracellular Staining (Optional): For detection of intracellular CB2R, fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. Permeabilize the cells by washing with a permeabilization buffer (e.g., saponin-based). Incubate with the anti-CB2R antibody in permeabilization buffer for 30 minutes at 4°C. Wash twice with permeabilization buffer.[11][12]

-

Data Acquisition: Resuspend the cells in 500 µL of flow cytometry staining buffer and acquire the data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on the specific immune cell populations based on their surface markers and quantify the expression of CB2R (e.g., as mean fluorescence intensity, MFI).

Detection of CB2R Protein by Western Blotting

Western blotting allows for the detection and semi-quantitative analysis of total CB2R protein in a cell lysate.

Experimental Workflow for Western Blotting

References

- 1. mdpi.com [mdpi.com]

- 2. Expression and Functions of the CB2 Receptor in Human Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. realmofcaring.org [realmofcaring.org]

- 4. realmofcaring.org [realmofcaring.org]

- 5. frontiersin.org [frontiersin.org]

- 6. Expression and Functions of the CB2 Receptor in Human Leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detailed characterisation of CB2 receptor protein expression in peripheral blood immune cells from healthy human volunteers using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Regulation of Cell Surface CB2 Receptor during Human B Cell Activation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.pasteur.fr [research.pasteur.fr]

- 11. Surface and Intracellular Staining Protocols for Flow Cytometry | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to CB2R Probe 1 for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cannabinoid receptor 2 (CB2R) has emerged as a significant therapeutic target in the study of neuroinflammation, a key process in the pathophysiology of various neurodegenerative diseases. Unlike the CB1 receptor, which is primarily associated with psychoactive effects, CB2R is predominantly expressed on immune cells, including microglia, the resident immune cells of the central nervous system. Under inflammatory conditions, CB2R expression is significantly upregulated, making it a valuable biomarker for neuroinflammatory processes. Fluorescent probes that selectively target CB2R are crucial tools for visualizing and quantifying these changes, offering insights into disease progression and the efficacy of therapeutic interventions. This technical guide focuses on "CB2R probe 1," also known as compound 28 from the foundational study by Spinelli et al. (2020), a fluorescent ligand designed for the detection of the cannabinoid type 2 receptor.

Core Compound Specifications

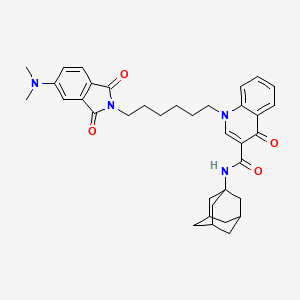

This compound is a synthetic fluorescent ligand built upon an N-adamantyl-4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold. This core structure is responsible for its binding affinity to the CB2 receptor. A fluorescent moiety is attached via a linker, enabling detection through fluorescence-based techniques.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a clear comparison of its binding characteristics and photophysical properties.

| Parameter | Value | Receptor/Condition | Reference |

| Binding Affinity (Ki) | 130 nM | Human CB2 Receptor | |

| Binding Affinity (Ki) | No affinity reported | Human CB1 Receptor | |

| Fluorescent Moiety | 4-dimethylaminophthalimide (4-DMAP) | - | |

| Excitation Wavelength (λex) | Not explicitly stated | PBS (pH 7.4) with 0.1% DMSO | |

| Emission Wavelength (λem) | Not explicitly stated | PBS (pH 7.4) with 0.1% DMSO |

Experimental Protocols

Detailed experimental protocols are essential for the successful application of this compound. While the original study by Spinelli et al. provides a framework, the following sections offer more detailed methodologies for key experiments, incorporating best practices from related studies on similar compounds.

Synthesis of this compound (Compound 28)

The synthesis of this compound involves a multi-step chemical process. A generalized workflow for the synthesis of the N-adamantyl-4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold and subsequent attachment of the fluorescent reporter is outlined below. Note: The specific, detailed synthesis protocol for compound 28 is proprietary to the original research and is not publicly available. This represents a generalized approach based on the known chemical class.

The Intricacies of Cannabinoid Receptor 2 Signaling: A Technical Guide for Researchers

An in-depth exploration of the canonical and non-canonical signaling cascades initiated by the activation of the Cannabinoid Receptor 2 (CB2R), tailored for researchers, scientists, and drug development professionals. This guide details the core signaling pathways, provides quantitative data for key ligands, and outlines comprehensive experimental protocols for studying CB2R function.

The Cannabinoid Receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target, primarily due to its immunomodulatory functions and its limited psychoactive effects compared to the cannabinoid receptor 1 (CB1R). Predominantly expressed in immune cells, CB2R activation is implicated in a range of physiological and pathophysiological processes, including inflammation, pain, and neurodegenerative diseases. A thorough understanding of its complex signaling network is paramount for the development of targeted and effective therapeutics. This technical guide provides a detailed overview of the primary signaling pathways modulated by CB2R activation, supported by quantitative data and detailed experimental methodologies.

Core Signaling Pathways

CB2R, a member of the Class A (rhodopsin-like) family of GPCRs, transduces extracellular signals into intracellular responses through two main signaling arms: G protein-dependent and β-arrestin-dependent pathways. The specific signaling cascade initiated is often dependent on the activating ligand, a phenomenon known as biased agonism, which allows for the differential activation of downstream effectors.[1][2]

G Protein-Coupled Signaling

The canonical signaling pathway for CB2R involves its coupling to inhibitory G proteins of the Gi/o family.[3] However, evidence also suggests that under certain conditions, CB2R can couple to stimulatory Gs proteins.[4][5]

-

Gi/o-Mediated Pathway: Upon agonist binding, CB2R catalyzes the exchange of GDP for GTP on the α subunit of the Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA).

-

Modulation of Downstream Effectors: The Gβγ subunits are also active signaling molecules that can modulate the activity of various downstream effectors, including ion channels and kinases.

-

-

Gs-Mediated Pathway: In some cellular contexts, such as in human primary leukocytes, CB2R has been shown to couple to Gs proteins. This interaction leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This dual coupling to both Gi/o and Gs adds a layer of complexity to CB2R signaling, allowing for fine-tuned regulation of cellular responses.

β-Arrestin-Dependent Signaling

Upon agonist-induced activation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), CB2R can recruit β-arrestins (primarily β-arrestin 2). This interaction serves two primary functions:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal. It also acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface via clathrin-coated pits.

-

Scaffolding for G Protein-Independent Signaling: β-arrestins can act as scaffolds to assemble and activate downstream signaling complexes, initiating a wave of G protein-independent signaling. A key pathway activated through this mechanism is the mitogen-activated protein kinase (MAPK) cascade.

Downstream Effector Pathways

The activation of G proteins and the recruitment of β-arrestins by CB2R trigger a cascade of downstream signaling events that ultimately dictate the cellular response. The most well-characterized of these are the MAPK/ERK and PI3K/Akt pathways.

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

The activation of the MAPK/ERK pathway by CB2R is a complex process that can be initiated through both G protein-dependent and β-arrestin-dependent mechanisms.

-

G-protein Dependent Activation: The Gβγ subunits released from Gi/o proteins can activate various upstream kinases, such as Src, which in turn can lead to the activation of the Ras-Raf-MEK-ERK cascade.

-

β-arrestin Dependent Activation: β-arrestin 2 can act as a scaffold, bringing together components of the MAPK cascade (Raf, MEK, and ERK), thereby facilitating their activation.